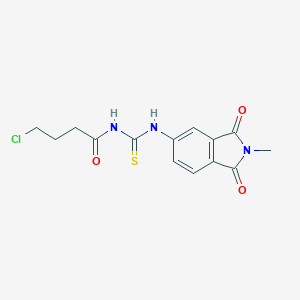
4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the family of oxazole derivatives and exhibits unique properties that make it an attractive candidate for further investigation.
作用機序
The mechanism of action of 4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but studies suggest that it may act by inhibiting specific enzymes or proteins involved in cellular processes. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. In Alzheimer's disease, it may inhibit the formation of beta-amyloid plaques by preventing the aggregation of beta-amyloid peptides.
Biochemical and Physiological Effects:
4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, it may prevent the formation of beta-amyloid plaques and improve cognitive function. In agriculture, it may inhibit the growth of weeds and fungal pathogens.
実験室実験の利点と制限
The advantages of using 4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments include its potential as a potent and selective inhibitor of specific enzymes or proteins, its ability to induce apoptosis in cancer cells, and its potential as a herbicide or fungicide. However, limitations include the complex synthesis process, the potential for toxicity, and the need for further investigation to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. In medicine, further investigation is needed to fully understand its potential as an anticancer agent and its ability to inhibit beta-amyloid plaque formation in Alzheimer's disease. In agriculture, more research is needed to determine its effectiveness as a herbicide or fungicide and its potential impact on non-target organisms. Additionally, further investigation is needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of 4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves a multistep process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 4-butoxy-3-iodo-5-methoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base catalyst. The resulting intermediate is then subjected to cyclization with oxalic acid, followed by further reaction with an appropriate reagent to yield the final product.
科学的研究の応用
4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, with studies suggesting that it may inhibit the formation of beta-amyloid plaques in the brain.
In agriculture, 4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use as a herbicide, with studies indicating its ability to inhibit the growth of various weed species. Furthermore, it has been investigated for its potential use as a fungicide, with studies suggesting that it may be effective against various fungal pathogens.
特性
分子式 |
C22H22INO5 |
|---|---|
分子量 |
507.3 g/mol |
IUPAC名 |
(4Z)-4-[(4-butoxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H22INO5/c1-4-5-10-28-20-17(23)11-14(13-19(20)27-3)12-18-22(25)29-21(24-18)15-6-8-16(26-2)9-7-15/h6-9,11-13H,4-5,10H2,1-3H3/b18-12- |
InChIキー |
ZZGZABLVAFTQPP-PDGQHHTCSA-N |
異性体SMILES |
CCCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
SMILES |
CCCCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
正規SMILES |
CCCCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283725.png)
![1-[3-Acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283726.png)
![1-[3-Acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283727.png)

![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B283730.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B283731.png)
![1-(3-chloro-4-methylphenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283734.png)
![3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283736.png)
![3,5-dichloro-2-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283737.png)
![3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283738.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283739.png)
![N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B283742.png)
![3-isopropoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283744.png)
![N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide](/img/structure/B283745.png)